N-(3-(diethylamino)propyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

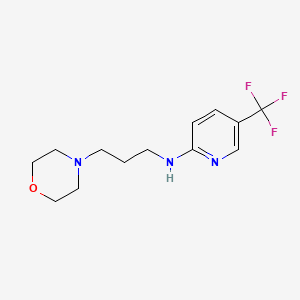

The compound "N-(3-(diethylamino)propyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide" is a derivative of 1,8-naphthyridin-4(1H)-on-3-carboxamide, which has been studied for its biological activity, particularly as a selective agonist for the cannabinoid CB2 receptor. The presence of a p-fluorobenzyl group and other substituents in the compound's structure is designed to enhance its affinity and selectivity towards the CB2 receptor, which is of interest due to the therapeutic potential of CB2 agonists in various medical conditions .

Synthesis Analysis

The synthesis of related 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives involves the design and construction of the naphthyridine nucleus with appropriate substituents to achieve high affinity for the CB2 receptor. The synthesis process is guided by docking studies using cannabinoid receptor models, which help in predicting the binding affinity of the synthesized compounds. Compound 10, with a similar structure to the compound , showed a high CB2 affinity with a Ki of 1.0 nM, indicating the effectiveness of the synthetic approach .

Molecular Structure Analysis

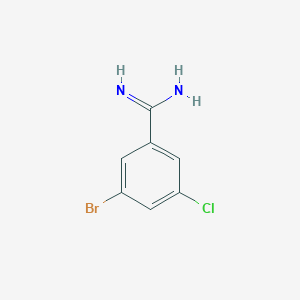

The molecular structure of the compound includes a 1,8-naphthyridine-3-carboxamide core, which is crucial for the interaction with the CB2 receptor. The addition of a 4-fluorobenzyl group at the 1 position and a diethylamino propyl group at the 3 position is likely to influence the compound's binding affinity and selectivity. The fluorine atom is known to be a bioisostere that can enhance binding interactions with the receptor, while the diethylamino propyl group may contribute to the overall lipophilicity and pharmacokinetic properties of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines typically include the reaction of quinoline diones with primary amines to yield a series of carboxylic acids, which are then converted into carboxamides. These reactions are carefully controlled to produce compounds with potent biological activities, such as cytotoxic effects against various cancer cell lines, as demonstrated by the related compounds tested against murine leukemia and human leukemia cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-oxo-1,8-naphthyridine-3-carboxylic acid derivatives are influenced by their molecular structure. The presence of the 2-oxo group and the carboxamide moiety are important for the compounds' biological activities, such as gastric antisecretory properties. The potency of these compounds in lowering acid output in animal models suggests that they have favorable pharmacodynamic profiles. The structure-activity relationships described in the synthesis of these derivatives provide insights into the properties required for potent activity, such as the substituents at the 1 and 3 positions of the naphthyridine nucleus .

properties

IUPAC Name |

N-[3-(diethylamino)propyl]-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O2/c1-3-27(4-2)14-6-13-26-22(29)20-15-18-7-5-12-25-21(18)28(23(20)30)16-17-8-10-19(24)11-9-17/h5,7-12,15H,3-4,6,13-14,16H2,1-2H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMWTPGGEUYGPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCNC(=O)C1=CC2=C(N=CC=C2)N(C1=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(diethylamino)propyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B3001276.png)

![6-(allylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3001280.png)

![4,7,7-trimethyl-N-(4-methylbenzyl)-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3001282.png)

![(5-Bromopyridin-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3001283.png)

![N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B3001287.png)

![4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]-N-phenethylbenzenesulfonamide](/img/structure/B3001290.png)

![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B3001293.png)

![3-(4-Fluorospiro[2H-indole-3,1'-cyclobutane]-1-carbonyl)benzenesulfonyl fluoride](/img/structure/B3001296.png)